1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine
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Overview
Description
1-[4-(Benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine is a complex organic compound that features a pyrazole ring substituted with a benzyloxy group and a fluorophenyl group
Preparation Methods
The synthesis of 1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the benzyloxy group: This step often involves the reaction of the pyrazole intermediate with benzyl bromide in the presence of a base.
Addition of the fluorophenyl group: This can be accomplished through a Suzuki-Miyaura coupling reaction, which involves the reaction of the pyrazole intermediate with a fluorophenyl boronic acid in the presence of a palladium catalyst.
Formation of the piperidine ring: This step typically involves the reaction of the pyrazole intermediate with a piperidine derivative under appropriate conditions.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[4-(Benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy and fluorophenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and receptor binding.
Industry: This compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways involved depend on the specific application and the biological system being studied. For example, in drug discovery, this compound may act as an inhibitor or activator of a particular enzyme, thereby modulating its activity and affecting downstream biological processes .
Comparison with Similar Compounds
1-[4-(Benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine can be compared with other similar compounds, such as:
1-[4-(Benzyloxy)-1-(4-chlorophenyl)-1H-pyrazole-3-carbonyl]piperidine: This compound has a chlorophenyl group instead of a fluorophenyl group, which can affect its chemical reactivity and biological activity.
1-[4-(Benzyloxy)-1-(4-methylphenyl)-1H-pyrazole-3-carbonyl]piperidine: This compound has a methylphenyl group, which can also influence its properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
[1-(4-fluorophenyl)-4-phenylmethoxypyrazol-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c23-18-9-11-19(12-10-18)26-15-20(28-16-17-7-3-1-4-8-17)21(24-26)22(27)25-13-5-2-6-14-25/h1,3-4,7-12,15H,2,5-6,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOJWLWWBRHSHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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